4-[(2-Phenylethyl)carbamoyl]butanoic acid
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Overview
Description
4-[(2-Phenylethyl)carbamoyl]butanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Indolizidines
4-(Phenylsulfonyl)butanoic acid (4-PSBA), a related compound to 4-[(2-Phenylethyl)carbamoyl]butanoic acid, was utilized to synthesize indolizidines. These indolizidines, with varied alkyl substituents, demonstrate the versatility of 4-PSBA derivatives in synthetic organic chemistry (Kiddle, Green, & Thompson, 1995).
GABA Uptake Inhibition
4-[(4′-Azidobenzoimidylamino)butanoic acid (ABBA), a structurally similar compound, was identified as a potent inhibitor of rat brain synaptosomal [3H]γ-aminobutyric acid uptake. This highlights the potential of similar butanoic acid derivatives in neurochemical research (Tunnicliff & Ngo, 1982).
Key Intermediate in Thymidylate Syntheses Inhibitors
4-(3-Amino-2-carboxy phenyl) butanoic acid, structurally related to this compound, has been used as a key intermediate in the synthesis of new thymidylate syntheses inhibitors. This showcases the role of such compounds in the development of novel pharmaceuticals (Yuan Guo-qing, 2013).
Expanding Renal Progenitor Cell Population
A study found that 4-(phenylthio)butanoic acid (PTBA), closely related to this compound, could expand the expression domains of molecular markers of kidney organogenesis in zebrafish. This demonstrates the potential of such compounds in enhancing kidney regeneration (de Groh et al., 2010).
Chromatography of Hydantoic Acids
The N-carbamoyl derivatives (hydantoic acids) of 22 α-amino and α-imino acids, related to this compound, have been investigated for their behavior on paper chromatograms. This research enhances our understanding of the chromatographic properties of carbamoyl compounds (Phillips, 1954).
Mechanism of Action
Target of Action
The primary target of 4-[(2-Phenylethyl)carbamoyl]butanoic acid is the Ig gamma-1 chain C region in humans . This region plays a crucial role in the immune response, contributing to the body’s ability to recognize and neutralize foreign substances.
Mode of Action
It is known that the compound interacts with its target through a series of biochemical reactions . The compound’s structure, which includes a fatty acid moiety linked to an amine group through an ester linkage, may facilitate these interactions .
Biochemical Pathways
The compound’s interaction with the ig gamma-1 chain c region suggests it may influence pathways related to the immune response .
Result of Action
Given its target, it is plausible that the compound could influence immune response, potentially modulating the body’s ability to recognize and neutralize foreign substances .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water could affect its efficacy . Additionally, factors such as pH could influence the rate of the compound’s reactions .
Safety and Hazards
Properties
IUPAC Name |
5-oxo-5-(2-phenylethylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWOZQRRHREID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119627-14-4 |
Source
|
Record name | N-(2-PHENETHYL)GLUTARAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.